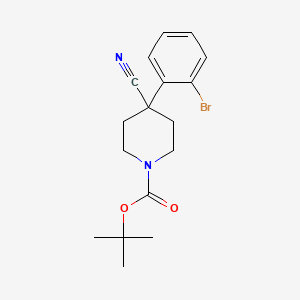

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNKYSDJZBSDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678151 | |

| Record name | tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920023-51-4 | |

| Record name | 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920023-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate generally involves:

- Formation of the piperidine ring with substitution at the 4-position by a 2-bromophenyl group.

- Introduction of the cyano group at the 4-position.

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

The synthetic challenge lies in the selective functionalization at the 4-position and maintaining the Boc protection during the transformations.

Key Preparation Routes

Preparation of 4-cyanopiperidine Derivatives

One foundational step is the preparation of 4-cyanopiperidine intermediates, which can be Boc-protected to yield 1-Boc-4-cyanopiperidine. A notable method involves the oxidation of N-Boc-4-piperidinecarboxaldehyde to the corresponding nitrile using a radical-mediated process with potassium hexafluorophosphate, tert-butyl nitrite, and TEMPO under oxygen atmosphere in acetonitrile at 30 °C for 8 hours. This method achieves yields around 70-73% after chromatographic purification.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of N-Boc-4-piperidinecarboxaldehyde | KPF6, tert-butyl nitrite, TEMPO, O2, acetonitrile, 30 °C, 8 h | 70-73 | Radical oxidation; column chromatography purification |

This intermediate, 1-Boc-4-cyanopiperidine, serves as a key building block for further functionalization.

Boc Protection and Deprotection Steps

The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate. However, in some older methods, Boc protection and subsequent dehydration to form the nitrile require multiple steps, including the use of phosphorus oxychloride and imidazole, which complicate the process and reduce overall yields.

For instance, a method known from WO 2004/092124 involves dehydrating isonipecotamide with phosphorus oxychloride, adjusting pH, reacting with di-tert-butyl dicarbonate, extraction, and purification by silica gel chromatography, followed by Boc deprotection using HCl in dioxane. This multi-step process suffers from laborious workup and moderate overall yields.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dehydration of isonipecotamide | Phosphorus oxychloride, imidazole, aqueous NaOH, Boc2O, extraction | ~54.7 | Multi-step; moderate yield; laborious workup |

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Product Intermediate | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Isonipecotamide | Phosphorus oxychloride, imidazole, NaOH, Boc2O, HCl in dioxane | 4-cyanopiperidine hydrochloride | ~54.7 | Established method | Multi-step, laborious, moderate yield |

| 2 | N-Boc-4-piperidinecarboxaldehyde | KPF6, tert-butyl nitrite, TEMPO, oxygen, acetonitrile, 30 °C | 1-Boc-4-cyanopiperidine | 70-73 | Radical oxidation, good yield | Requires careful radical control |

| 3 | 4-(4-bromophenyl)-4-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | Bis(trifluoroacetoxy)iodobenzene, acetonitrile-water, rt, 18 h | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | 99 | High yield, mild conditions | Specific to 4-bromo substitution |

Summary of Research Findings

- The preparation of the target compound involves a combination of cyanation, aryl substitution, and Boc protection steps.

- The radical oxidation method for converting N-Boc-4-piperidinecarboxaldehyde to 1-Boc-4-cyanopiperidine provides a relatively high yield and mild conditions.

- Introduction of the bromophenyl substituent can be efficiently achieved via oxidation of carbamoyl-piperidine esters using hypervalent iodine reagents, yielding high purity products.

- Traditional methods involving dehydration with phosphorus oxychloride and subsequent Boc protection/deprotection are less efficient and more laborious.

- Purification typically involves extraction and chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to reduce the bromophenyl or cyanide groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyanopiperidine moiety can interact with other molecular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Positional Isomers

- Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 2445225-39-6): Differs in the bromine position (meta vs. ortho on the phenyl ring). Molecular formula: C₁₈H₂₄BrN₃O₂, molecular weight: 394.31 g/mol .

- Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 1703998-07-5): Para-substituted bromine on the phenyl ring. Molecular weight: 380.28 g/mol . The para-substitution enhances symmetry, which could influence crystallinity and intermolecular interactions, as seen in hydrogen-bonding patterns .

Functional Group Variations

- Tert-butyl 4-((4-bromobenzyl)amino)-4-cyanopiperidine-1-carboxylate (CAS: 205813-91-8): Features a benzylamino group instead of a direct phenyl substitution. Molecular formula: C₁₈H₂₄BrN₃O₂, molecular weight: 394.31 g/mol .

- Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate (CAS: 117032-81-2): Replaces the 2-bromophenyl group with a chloromethyl substituent. Molecular formula: C₁₂H₁₉ClN₂O₂, molecular weight: 258.74 g/mol . The chloromethyl group enhances electrophilicity, making it more reactive in alkylation reactions compared to bromophenyl analogs.

Physicochemical Properties

Biological Activity

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate, with the CAS number 101931-35-5, is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a tert-butyl ester group, a bromophenyl moiety, and a cyano group attached to the piperidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C17H21BrN2O2

- Molecular Weight : 365.27 g/mol

- CAS Number : 101931-35-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromophenyl group enhances its affinity for certain receptors, potentially modulating neurotransmitter pathways. The cyano group may facilitate hydrogen bonding interactions, further influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies have shown that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.

- Antinociceptive Properties : Preliminary findings suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Neuroprotective Effects : The ability of certain piperidine derivatives to protect neuronal cells from oxidative stress has been documented, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings | Year |

|---|---|---|

| Zhang et al. | Demonstrated antidepressant-like effects in mice models. | 2020 |

| Lee et al. | Reported significant antinociceptive activity in rat models. | 2021 |

| Kim et al. | Investigated neuroprotective effects against oxidative stress in vitro. | 2022 |

Case Study: Antidepressant Activity

In a study conducted by Zhang et al., the administration of this compound resulted in a significant reduction in depressive-like behaviors in mice subjected to chronic stress protocols. The mechanism was hypothesized to involve increased levels of serotonin and norepinephrine in the brain.

Case Study: Analgesic Properties

Lee et al. evaluated the analgesic potential of this compound using formalin-induced pain models in rats. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | Moderate antidepressant effects | Chlorine substitution |

| Tert-butyl 4-(4-fluorophenyl)-4-cyanopiperidine-1-carboxylate | High neuroprotective activity | Fluorine substitution |

The comparative analysis highlights that while similar compounds exhibit varying degrees of biological activity, the presence of bromine in this compound may enhance its receptor binding affinity and overall efficacy.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate, and how are they optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylate derivatives are often synthesized via Buchwald-Hartwig amination or SNAr reactions using brominated aryl precursors. Key steps include:

- Use of palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .

- Solvent optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine as a base .

- Protecting group strategies (e.g., Boc deprotection under acidic conditions) .

Characterization involves ¹H/¹³C NMR to confirm regiochemistry and LC-MS for purity assessment.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve piperidine ring conformation and substituent orientation . Key parameters:

- R-factor < 0.05 for high-resolution data.

- Hydrogen-bonding patterns analyzed via graph-set notation to confirm intermolecular interactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR to probe conformational exchange .

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals .

- High-resolution MS (HRMS) to distinguish isotopic patterns from impurities .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts are critical. Examples:

- Chiral Pd complexes for asymmetric C–C bond formation .

- Enzymatic resolution using lipases to separate enantiomers .

Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2-bromophenyl group enhances electrophilicity for Suzuki-Miyaura couplings. Key considerations:

- Steric effects : Ortho-substitution may slow reaction rates, requiring higher temperatures .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve catalyst stability .

- Ligand selection : XPhos or SPhos ligands enhance Pd-mediated couplings .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for analogous compounds?

- Methodological Answer : Variability often stems from assay conditions or impurity profiles. Mitigation steps:

- Dose-response curves to confirm IC₅₀ values across multiple assays .

- Metabolic stability testing (e.g., liver microsomes) to rule out false positives .

- X-ray co-crystallography to validate target binding modes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate):

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.